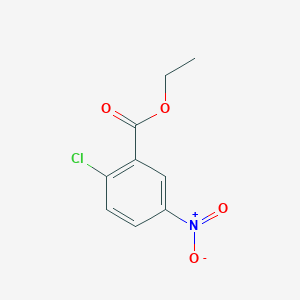

Ethyl 2-chloro-5-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOMCDVAPASMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378945 | |

| Record name | ethyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-17-3 | |

| Record name | ethyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-5-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-nitrobenzoate is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, characterized by an aromatic ring substituted with a chloro group, a nitro group, and an ethyl ester, dictates its reactivity and physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application.[1] This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound (C9H8ClNO4) features both polar and non-polar characteristics, which influence its interaction with different solvents.

-

Polar Moieties: The nitro group (-NO2) and the ester group (-COOEt) are strongly polar, capable of dipole-dipole interactions and, in the case of the ester's carbonyl oxygen, acting as a hydrogen bond acceptor.

-

Non-polar Moiety: The benzene ring and the ethyl chain of the ester are non-polar, favoring interactions with non-polar solvents through van der Waals forces.

-

Chloro Group: The chloro group (-Cl) is electronegative, contributing to the overall dipole moment of the molecule, but it is also relatively non-polar.

This combination of functional groups suggests that this compound will exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in non-polar solvents is expected to be lower.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from its chemical structure and from information available for its precursor, 2-chloro-5-nitrobenzoic acid. The precursor is known to be soluble in organic solvents and can be recrystallized from boiling water.[2][3] The esterification of the carboxylic acid to form this compound will generally decrease its polarity, making it less soluble in highly polar protic solvents like water and more soluble in a wider range of organic solvents.

Below is a table summarizing the expected qualitative solubility of this compound in common organic solvents, based on chemical principles and available data for similar compounds.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts well with the polar nitro and ester groups of the solute.[4] |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters due to favorable dipole-dipole interactions.[4][5] |

| Dichloromethane | Polar Aprotic | Soluble | Its polarity is sufficient to dissolve the solute, and it is a common solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the compound.[4] |

| Ethanol | Polar Protic | Moderately Soluble | The polar hydroxyl group can interact with the solute, but the hydrogen bonding network of ethanol may be somewhat disrupted.[6] |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | More polar than ethanol, which may lead to slightly lower solubility compared to less polar alcohols. |

| n-Hexane | Non-polar | Sparingly Soluble to Insoluble | The large difference in polarity between the non-polar solvent and the polar functional groups of the solute limits solubility.[4] |

| Toluene | Non-polar (Aromatic) | Sparingly Soluble | The aromatic ring of toluene can have some pi-pi stacking interactions with the benzene ring of the solute, but overall polarity mismatch is a limiting factor. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for this relatively non-polar organic molecule.[2] |

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsolv), which is dependent on the enthalpy (ΔHsolv) and entropy (ΔSsolv) of solution:

ΔGsolv = ΔHsolv - TΔSsolv

For dissolution to be spontaneous, ΔGsolv must be negative. The enthalpy of solution can be understood as the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors governing the solubility of this compound.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for many applications.[7] The following section outlines a standard protocol for determining the thermodynamic solubility of a compound like this compound.

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[8]

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram outlines the workflow for the isothermal equilibrium solubility determination.

Caption: Workflow for isothermal equilibrium solubility determination.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[6] When handling this compound, it is essential to:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

In case of contact, flush the affected area with plenty of water.[6]

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10][11]

Conclusion

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]

- Ethyl 2-chloro-5-nitrobenzo

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

- Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]

- 2-(2-Methylpropoxy)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

- Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem. [Link]

- Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. [Link]

- Crystalliz

- 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]

- This compound | CAS 16588-17-3 - M

- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P

- 2-Chloro-5-nitrobenzoic acid - the NIST WebBook. [Link]

- Production process of 2-chloro-5-nitrobenzoic acid - Eureka | P

- 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter. [Link]

- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [Link]

Sources

- 1. Buy Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. guidechem.com [guidechem.com]

- 6. This compound | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of ethyl 2-chloro-5-nitrobenzoate dictates the signals we expect to observe in its various spectra. The arrangement of substituents on the aromatic ring and the presence of the ethyl ester group are key to understanding its spectral fingerprint.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~164 | C=O | The carbonyl carbon of the ester group typically appears in this region. |

| ~148 | C-5 | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~140 | C-2 | The carbon atom attached to the chloro group will also be deshielded. |

| ~133 | C-1 | The carbon atom bearing the ester group. |

| ~130 | C-4 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~124 | C-3 | Aromatic CH carbon. |

| 62.5 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom. |

| 14.1 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the C=O of the ester, the N-O bonds of the nitro group, the C-Cl bond, and various vibrations of the aromatic ring and the ethyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1530 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 - 700 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, we expect to see the molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 229/231 | Moderate | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 184/186 | High | [M - C₂H₅O]⁺ (Loss of ethoxy radical) |

| 154/156 | Moderate | [M - C₂H₅O - NO]⁺ (Loss of ethoxy and nitric oxide) |

| 126/128 | Low | [M - C₂H₅O - NO - CO]⁺ (Loss of ethoxy, NO, and CO) |

| 75 | Low | [C₆H₃]⁺ fragment |

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. The initial ionization will form the molecular ion [M]⁺. The most likely initial fragmentation is the loss of the ethoxy radical from the ester group, which is a common fragmentation pathway for esters. [1]Further fragmentation can involve the loss of the nitro group or parts of it (e.g., NO, NO₂), and the chloro atom.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium

-

-

MS Conditions:

-

Ionization energy: 70 eV

-

Mass range: 50-300 amu

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the influence of the various functional groups on the spectroscopic behavior of the molecule, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-Depth Technical Guide to Ethyl 2-chloro-5-nitrobenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-nitrobenzoate is a highly functionalized aromatic compound that has garnered significant interest in the field of organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its strategic placement of an ethyl ester, a chloro group, and a nitro group on the benzene ring imparts a unique reactivity profile, making it a versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and chloro substituents activates the aromatic ring for nucleophilic aromatic substitution, while the ester moiety provides a handle for a variety of chemical transformations. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of therapeutic agents.

Chemical Identity and Physical Properties

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 16588-17-3 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Not available (likely a solid) | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | 329.5 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 153.1 ± 22.3 °C | [2] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid.[4] This reaction is typically carried out by refluxing the acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step-by-Step Protocol for the Synthesis of this compound:

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in ethanol (a sufficient volume to ensure dissolution at reflux), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is slowly added.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours), with reaction progress monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

The precursor, 2-chloro-5-nitrobenzoic acid, is synthesized by the nitration of 2-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid.[5]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.

Applications in Drug Development

A significant application of this compound in drug development is its use as a key intermediate in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors. [6]GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other central nervous system disorders.

Example: Synthesis of a GlyT1 Inhibitor Intermediate

In the synthesis of certain GlyT1 inhibitors, this compound undergoes a nucleophilic aromatic substitution reaction with 4-fluorophenol. This reaction displaces the chloro group to form 2-(4-fluoro-phenoxy)-5-nitro-benzoic acid ethyl ester, a crucial intermediate.

Step-by-Step Protocol for the Synthesis of 2-(4-fluoro-phenoxy)-5-nitro-benzoic acid ethyl ester:

-

Reaction Setup: A mixture of this compound (1.0 equivalent), 4-fluorophenol (1.1 equivalents), and a suitable base such as potassium carbonate (1.5 equivalents) is prepared in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried, filtered, and concentrated. The resulting crude product is then purified by column chromatography to afford the desired 2-(4-fluoro-phenoxy)-5-nitro-benzoic acid ethyl ester.

This intermediate can then be further elaborated through reduction of the nitro group and subsequent amide coupling reactions to yield the final GlyT1 inhibitor.

Caption: Synthesis of a key GlyT1 inhibitor intermediate.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.4 ppm, and a quartet for the methylene protons (-CH₂-) around δ 4.4 ppm.

-

Aromatic protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, they will likely exhibit splitting patterns characteristic of an ABC spin system.

13C NMR Spectroscopy (Predicted):

-

Ethyl group: The methyl carbon should appear around δ 14 ppm and the methylene carbon around δ 62 ppm.

-

Ester carbonyl: The carbonyl carbon is expected in the range of δ 164-166 ppm.

-

Aromatic carbons: Six distinct signals for the aromatic carbons are anticipated in the region of δ 120-150 ppm. The carbons attached to the nitro and chloro groups will be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted):

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1250-1300 cm⁻¹.

-

NO₂ stretches: Two strong absorption bands are characteristic of the nitro group, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: These will be present in their characteristic regions.

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 229, along with an M+2 peak at m/z 231 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the ethyl group (-CH₂CH₃, 29 Da).

Safety and Handling

This compound is classified as an irritant. [2]It is harmful if swallowed and causes skin and eye irritation. [2]It may also cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [2]* Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. [2]* Ingestion: If swallowed, wash out mouth with water. Do not induce vomiting. Get medical attention. [2]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [2] Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its unique combination of functional groups allows for a range of chemical transformations, most notably nucleophilic aromatic substitution, which is a key step in the synthesis of various drug candidates, including GlyT1 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- Chemsrc.

- Matrix Fine Chemicals.

- PubChem. 2-(2-Methylpropoxy)

- PubChem.

- PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

- Google Patents. CN1867554B - Piperazine with or-substitution for GlyT1.

- PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

- Shreeneel Chemicals. 2-Chloro-5-Nitro Benzoic Acid. [Link]

- PubMed. Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. [Link]

- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

- The Royal Society of Chemistry.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Reddit.

- SDI. 2 – CHLORO – 5 – NITRO BENZOIC ACID. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 3. Ethyl p-nitrobenzoate(99-77-4) IR Spectrum [chemicalbook.com]

- 4. Buy Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate [smolecule.com]

- 5. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of GlyT1 inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-chloro-5-nitrobenzoate for Pharmaceutical Development

This compound is a substituted aromatic compound featuring three distinct functional groups: an ethyl ester, a chloro substituent, and a nitro group.[1][2] This strategic arrangement of functionalities on a benzene ring renders it a highly versatile and valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.[1][3] Its significance lies in the differential reactivity of its functional groups, which allows for selective chemical transformations.

The molecule's reactivity is primarily dictated by the interplay between these groups:

-

Aryl Chloride (C2): The chlorine atom is positioned ortho to an ester and para to a powerful electron-withdrawing nitro group. This electronic arrangement significantly activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr).[4][5]

-

Nitro Group (C5): The nitro group is a key activating group for SNAr reactions and can itself be readily reduced to an amino group, providing a crucial handle for further molecular elaboration.[6][7]

-

Ethyl Ester (C1): The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, offering another point for modification.[1][8]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the reactivity profile of this compound. We will explore the core chemical transformations, explain the causality behind experimental choices, and provide actionable protocols for its strategic use in synthetic campaigns.

Synthesis of this compound

The most common route to this compound begins with the nitration of o-chlorobenzoic acid, followed by Fischer esterification. The primary challenge in this synthesis is controlling the regioselectivity of the nitration step, as the formation of the 2-chloro-3-nitrobenzoic acid isomer is a common side reaction.[9][10]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 2-Chloro-5-nitrobenzoic Acid [9][11]

-

Nitration: In a suitable reactor, mix concentrated sulfuric acid and o-chlorobenzoic acid (weight ratio of ~3.5:1). Cool the mixture to below 30°C.

-

Slowly add the stoichiometric amount of nitric acid, maintaining the temperature at 30-40°C throughout the addition.[10] Causality: Careful temperature control is critical to minimize the formation of the undesired 2,3-isomer.

-

After the addition is complete, maintain the reaction mixture for at least 2 hours to ensure full conversion.

-

Pour the reaction mixture onto ice/water to precipitate the crude product. Filter the solid.

-

Purification: The crude product is dissolved in water by adding an alkaline solution (e.g., NaOH) to a pH of ~7.5. The resulting sodium salt solution is filtered (optional: with activated carbon for decolorization).

-

The filtrate is then acidified (e.g., with nitric acid) to a pH of 2, causing the purified 2-chloro-5-nitrobenzoic acid to precipitate.[9]

-

Filter, wash with water, and dry the final product.

Part B: Fischer Esterification [1]

-

Suspend the purified 2-chloro-5-nitrobenzoic acid in excess ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Core Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The C-Cl bond in this compound is highly susceptible to nucleophilic attack. This is the cornerstone of its utility. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The presence of the nitro group at the para-position is crucial as it delocalizes the negative charge, stabilizing the intermediate and lowering the activation energy for the reaction.[4][12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is particularly effective with amines. A study by Baqi and Müller demonstrated a microwave-assisted, catalyst-free amination of the parent acid, 2-chloro-5-nitrobenzoic acid, with a wide range of aliphatic and aromatic amines, achieving high yields in short reaction times.[13]

Experimental Protocol: Microwave-Assisted Amination [13]

-

Setup: In a microwave process vial, combine 2-chloro-5-nitrobenzoic acid (1.0 equiv) and the desired amine (1.5-2.0 equiv). Insight: This reaction can often be run neat, without any added solvent, simplifying workup.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-30 minutes).

-

Monitoring: Progress can be monitored by TLC or LC-MS.

-

Workup: After cooling, dissolve the reaction mixture in a suitable solvent and acidify to precipitate the N-substituted 5-nitroanthranilic acid product.

-

Purification: The product can be purified by filtration and washing, or by recrystallization if necessary.

Reduction of the 5-Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for derivatization, such as amide bond formation or diazotization. The key challenge is achieving chemoselectivity—reducing the nitro group while preserving the aryl chloride and ester functionalities.

| Reduction Method | Reagents | Typical Conditions | Chemoselectivity Notes |

| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOH, RT, 1-4 atm H₂ | Highly efficient but can lead to hydrodechlorination (loss of the Cl atom).[7] |

| Catalytic Hydrogenation | H₂, Raney Nickel | MeOH or EtOH, RT, H₂ | Often preferred over Pd/C to avoid dehalogenation of aryl chlorides.[7] |

| Metal/Acid Reduction | Fe, NH₄Cl or SnCl₂, HCl | EtOH/H₂O, reflux | A classic, robust method. Tin(II) chloride (SnCl₂) is known for its mildness and can be highly selective.[7] |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous EtOH, reflux | Can be useful when other reducible groups are present and is often selective for one nitro group over others.[7] |

Experimental Protocol: Selective Nitro Reduction with Tin(II) Chloride

-

Setup: Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equiv) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Workup: Cool the reaction to room temperature and carefully neutralize the acid by adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product into ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: After filtration and solvent evaporation, the crude ethyl 2-chloro-5-aminobenzoate can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for many nucleophiles, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer milder conditions, broader substrate scope, and greater functional group tolerance.[14][15]

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions are too harsh.[14][16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is the method of choice for forming C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid).[17][18] This is invaluable for constructing biaryl motifs common in pharmaceuticals. The electron-withdrawing groups on this compound can facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[19]

Experimental Protocol: Suzuki-Miyaura Coupling [17][20]

-

Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, or a pre-catalyst like [Pd(dppf)Cl₂]).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100°C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Transformations of the Ester Group

The ethyl ester is the least reactive of the three main functional groups under many conditions, but it can be selectively transformed when desired.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., NaOH or LiOH in a water/THF or water/methanol mixture), followed by acidic workup. This unmasks a carboxylic acid handle for further functionalization, such as amide coupling.

Application Case Study: Synthesis of Nitazoxanide Analogues

Nitazoxanide is an FDA-approved antiprotozoal drug.[21][22] Its core structure features a 2-amino-5-nitrothiazole moiety connected via an amide bond to a substituted benzene ring. This compound and its parent acid are ideal starting points for synthesizing novel analogues of nitazoxanide to explore new structure-activity relationships.[21][22][23]

Caption: Synthetic route to a Nitazoxanide analogue.

This synthetic route leverages the reactivity of the carboxylic acid (after conversion to an acid chloride) while keeping the chloro and nitro groups intact for potential further modification. Alternatively, one could first perform an SNAr reaction on the chloro group and then activate the carboxylic acid for amide coupling.[24][25] This highlights how a deep understanding of the reactivity profile allows for strategic planning of synthetic routes.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[26] It may be harmful if swallowed, inhaled, or absorbed through the skin.[26] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[26] All manipulations should be performed in a well-ventilated fume hood.[26] It is incompatible with strong oxidizing agents.[26]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is defined by three key sites that can be addressed with high selectivity. The activated aryl chloride is primed for nucleophilic substitution and palladium-catalyzed cross-coupling, the nitro group serves as both an activating group and a precursor to a key amine functionality, and the ethyl ester provides an additional site for modification. By understanding the principles of SNAr, selective reduction, and modern cross-coupling chemistry, researchers and drug development professionals can strategically employ this intermediate to construct complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

- Chemsrc. This compound | CAS#:16588-17-3.

- Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (2004). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 70(11), 6450-6456.

- Jubie, S., Muthu, P., Kumar, P., Kalirajan, R., Gowramma, B., & Gomathi, S. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Journal of Applied Pharmaceutical Science, 11(6), 113-121.

- St. John, S. E., Tom, M., & Ananthan, S. (2015). Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. ACS Medicinal Chemistry Letters, 6(10), 1039-1044.

- Wikipedia. Buchwald–Hartwig amination.

- PubMed. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide.

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- Organic Chemistry Portal. Suzuki Coupling.

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

- Organic Chemistry Portal. Nitro Reduction.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis.

- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

- PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid.

- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.

- Andrew G Myers Research Group. The Suzuki Reaction.

- YouTube. Organic Chemistry - Nucleophilic Aromatic Substitution.

- PubChem. 2-(2-Methylpropoxy)this compound.

- Google Patents. CN101602744A - A kind of preparation method of nitazoxanide.

- Matrix Fine Chemicals. This compound | CAS 16588-17-3.

- Google Patents. CN103159697A - Method for preparing nitazoxanide.

- PubMed. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Aocchem. 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.

- ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.

- PubChem. 2-Chloro-5-nitrobenzoic acid.

Sources

- 1. Buy Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate [smolecule.com]

- 2. This compound | CAS 16588-17-3 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. guidechem.com [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. youtube.com [youtube.com]

- 13. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CN101602744A - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]

- 25. CN103159697A - Method for preparing nitazoxanide - Google Patents [patents.google.com]

- 26. This compound | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-5-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 2-chloro-5-nitrobenzoate (CAS No. 16588-17-3). As a halogenated nitroaromatic compound, this chemical intermediate presents specific hazards that necessitate stringent safety protocols. The following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Identification and Hazard Profile

A foundational aspect of safe laboratory practice is a thorough understanding of the substance's chemical properties and associated hazards.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 16588-17-3 | [1][2] |

| Molecular Formula | C₉H₈ClNO₄ | [3] |

| Molecular Weight | 229.62 g/mol | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1][4][5] |

| Hazardous Decomposition | Upon thermal decomposition, may release hydrogen chloride, chlorine, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide. | [1][4][6] |

The primary risks associated with this compound are summarized by its GHS hazard classifications. Understanding these is critical for risk assessment.

Table 2: GHS Hazard Summary

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

| Aquatic Hazard (for related compounds) | Chronic Category 1 | H410: Very toxic to aquatic life with long-lasting effects (based on data for the parent acid).[7] |

The Logic of Risk Mitigation: A Hierarchy of Controls

Effective safety protocols are not merely a list of rules but a systematic approach to risk reduction. The hierarchy of controls prioritizes the most effective measures first. Before any work begins, a thorough risk assessment must be conducted, considering the scale of the experiment, the potential for aerosolization, and the specific manipulations involved.

The following workflow illustrates the decision-making process for establishing a safe experimental environment.

Caption: Risk assessment and the hierarchy of controls.

Foundational Safety: Engineering and Administrative Controls

The most effective way to prevent exposure is to remove or contain the hazard at its source.

-

Engineering Controls : These are physical installations in the laboratory designed to minimize exposure.

-

Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[4][8] This is the primary defense against inhaling dust or vapors.

-

Ventilation : The laboratory must have adequate general ventilation to ensure low background levels of airborne contaminants.[1][4]

-

Emergency Equipment : An eyewash station and a safety shower must be readily accessible and located close to the workstation.[1][4] Their functionality should be checked regularly.

-

-

Administrative Controls : These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this specific chemical must be developed and approved. All personnel must be trained on this SOP before beginning work.[9]

-

Designated Areas : Clearly mark areas where this compound is stored and handled to inform others of the potential hazards.

-

Training : Personnel must receive documented training on the hazards of halogenated nitroaromatic compounds and the specific procedures for safe handling and emergency response.[9]

-

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The selection of appropriate PPE is mandatory.[10]

Table 3: Required Personal Protective Equipment

| Protection | Specification | Rationale and Best Practices |

| Eye & Face | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash risk. | Protects against dust particles and splashes, which can cause serious eye irritation.[4][5][11] |

| Skin & Body | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat and closed-toe shoes are required. | Prevents skin contact, which can cause irritation.[1][8][11] Gloves should be inspected before use and removed promptly if contaminated, washing hands immediately. |

| Respiratory | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during a large spill cleanup. | Protects against inhalation of dust, which can cause respiratory tract irritation.[1][4] Respirator use requires a formal respiratory protection program, including fit testing. |

Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for handling this compound, designed to minimize risk at each stage.

Step 1: Preparation and Pre-Experiment Checklist

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Ensure the work area within the hood is clean and uncluttered.

-

Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.[12]

-

Don all required PPE as specified in Table 3.

-

Assemble all necessary equipment (spatulas, glassware, etc.) and place it within the fume hood to minimize traffic in and out of the containment area.[8]

Step 2: Weighing and Transfer

-

Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid chemical to a tared container. Avoid creating airborne dust.

-

If transferring to a reaction vessel, do so carefully to prevent spillage.

-

Close the source container immediately after use.

Step 3: Reaction and Monitoring

-

Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.[8]

-

Continuously monitor the reaction for any unexpected changes.

Step 4: Post-Procedure Decontamination and Cleanup

-

Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[8]

-

Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

-

Remove PPE carefully, avoiding contamination of skin or personal clothing. Dispose of gloves in the appropriate solid waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.[4]

Storage and Waste Management

Proper storage and disposal are critical for long-term safety and environmental protection.

-

Storage Protocol :

-

Waste Disposal Protocol :

-

This compound and its containers must be disposed of as hazardous waste.[13] Do not dispose of it down the drain.[11]

-

Segregation is Key : As a halogenated compound, all waste streams (solid and liquid) containing this chemical must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[8][11] This is crucial because halogenated wastes require specific incineration processes to prevent the formation of dioxins.

-

Follow all institutional, local, and federal regulations for hazardous waste disposal.[1][13]

-

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Personal Exposure

Table 4: First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][13] |

| Skin Contact | Get medical aid. Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[1][4][13] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1][5] |

Spill Response

The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure.

Caption: Decision workflow for a chemical spill.

Fire Fighting

-

In case of a fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[1][5]

-

Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1][5][13]

References

- This compound | CAS#:16588-17-3 | Chemsrc. (n.d.).

- 2-(2-Methylpropoxy)this compound | C13H16ClNO5 - PubChem. (n.d.).

- 2-chloro-5-nitrobenzoic acid - Sdfine. (n.d.).

- Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem. (n.d.).

- SAFETY - MIT. (n.d.). Retrieved from Massachusetts Institute of Technology. [Link]

- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).

- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. (2024, March 2).

Sources

- 1. This compound | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 2. This compound | 16588-17-3 [chemicalbook.com]

- 3. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thesafetygeek.com [thesafetygeek.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. web.mit.edu [web.mit.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on Ethyl 2-chloro-5-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

In the landscape of organic synthesis and pharmaceutical development, the utility of a chemical intermediate is dictated by its structural features and reactivity. Ethyl 2-chloro-5-nitrobenzoate is a compound that consistently proves its value as a versatile building block. Its benzene ring is strategically functionalized with an electron-withdrawing nitro group, a reactive chloro substituent, and an ethyl ester. This specific arrangement of functional groups provides multiple avenues for synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its core properties, synthesis, and applications, grounded in established scientific principles.

Part 1: Fundamental Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. These properties govern its behavior in different solvents and reaction conditions, and are critical for developing robust synthetic protocols and purification strategies.

Molecular Weight and Formula

The molecular formula for this compound is C₉H₈ClNO₄.[1] Its molecular weight is a fundamental parameter for all stoichiometric calculations. It is determined by the sum of the atomic weights of its constituent atoms.

The calculated molecular weight is approximately 229.62 g/mol .[2][3] This value is consistent across various chemical suppliers and databases.[1]

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 16588-17-3 | [1][2] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [2][3] |

| Boiling Point | 329.5±22.0 °C at 760 mmHg | [1] |

| Density | 1.4±0.1 g/cm³ | [1] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid.

Synthesis of the Precursor: 2-chloro-5-nitrobenzoic acid

The precursor, 2-chloro-5-nitrobenzoic acid, is typically synthesized via the nitration of o-chlorobenzoic acid.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry.

Experimental Protocol for 2-chloro-5-nitrobenzoic acid Synthesis:

-

Preparation: A solution of pure o-chlorobenzoic acid in 100% sulfuric acid is prepared and cooled to below 0°C in an ice-salt bath.[4]

-

Nitration: A mixture of nitric acid and sulfuric acid is added dropwise to the cooled solution, maintaining the temperature below 0°C to control the reaction and prevent the formation of by-products.[4]

-

Reaction Completion and Isolation: The mixture is held at room temperature for several hours and then gently heated before being poured onto ice.[4]

-

Purification: The resulting 2-chloro-5-nitrobenzoic acid is filtered and can be purified by recrystallization from boiling water.[4]

Caption: Synthesis of 2-chloro-5-nitrobenzoic acid.

Esterification to this compound

The conversion of 2-chloro-5-nitrobenzoic acid to its ethyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction involves the reaction of the carboxylic acid with an alcohol, in this case, ethanol.

Experimental Protocol for this compound Synthesis:

-

Reaction Setup: A solution of 2-chloro-5-nitrobenzoic acid in methanol is prepared in a suitable reaction vessel.[5]

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the solution.[5]

-

Reflux: The reaction mixture is heated to reflux and stirred for several hours to drive the equilibrium towards the formation of the ester.[5]

-

Work-up and Isolation: Upon completion, the reaction is worked up to isolate the crude product.

-

Purification: The crude ester is then purified to obtain the final product.

Caption: Fischer esterification to form this compound.

Part 3: Applications in Drug Development and Fine Chemicals

This compound and its parent acid are valuable intermediates in the synthesis of a variety of fine chemicals and pharmaceuticals.[5][6]

-

Pharmaceutical Intermediates: These compounds are crucial in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The presence of multiple functional groups allows for diverse chemical modifications to produce molecules with desired biological activities.[5] For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[8][9]

-

Agrochemicals: The structural motifs present in these molecules are also found in some pesticides and herbicides.[6]

-

Dyes and Pigments: The chromophoric nitro group makes these compounds and their derivatives useful in the synthesis of dyes and pigments.[6]

Part 4: Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

Health and Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[1] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10] If it comes into contact with skin, wash off immediately with plenty of water.[10] In case of inhalation, move to fresh air.[1]

Personal Protective Equipment (PPE)

When handling this chemical, it is imperative to use appropriate personal protective equipment, including:

Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas.[1] It is recommended to handle this substance in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly closed container.[1] Keep away from incompatible materials such as strong oxidizing agents.[10]

References

- Chemsrc. (2025, August 25). This compound | CAS#:16588-17-3.

- PubChem. (n.d.). Ethyl 3-chloro-5-nitrobenzoate.

- Sdfine. (n.d.). 2-chloro-5-nitrobenzoic acid.

- PubChem. (n.d.). 2-(2-Methylpropoxy)this compound.

- PubMed. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals.

- MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.

- Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis.

Sources

- 1. This compound | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 2. 16588-17-3|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

Theoretical Framework for the Analysis of Ethyl 2-chloro-5-nitrobenzoate: A Computational Chemistry Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-nitrobenzoate (CAS No: 16588-17-3) is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including those with potential pharmaceutical applications. The presence of three distinct functional groups—an ethyl ester, a chloro substituent, and a nitro group—on the benzene ring imparts a unique electronic and steric profile, making it a subject of interest for theoretical investigation. This guide presents a comprehensive theoretical framework for characterizing this compound using computational chemistry methods. In the absence of extensive experimental literature on this specific molecule, this document serves as a predictive guide, detailing the protocols for Density Functional Theory (DFT) calculations to elucidate its structural, electronic, spectroscopic, and reactivity properties. The insights derived from these theoretical studies are invaluable for predicting the molecule's behavior in synthetic reactions and for guiding the rational design of novel derivatives in drug discovery programs.

Introduction: The Significance of this compound

This compound belongs to the class of nitro-substituted benzoic acid esters. Its parent acid, 2-chloro-5-nitrobenzoic acid, and its derivatives have been identified as precursors for compounds with significant biological activity, including potential antibacterial agents.[1] The strategic placement of an electron-withdrawing nitro group and a halogen atom on the aromatic ring makes this molecule a versatile building block. These substituents modulate the electron density of the benzene ring, influencing its reactivity towards nucleophilic and electrophilic reagents.

This guide provides a robust, self-validating theoretical protocol for researchers to analyze this compound. By detailing the causality behind computational choices, we aim to equip scientists with a predictive toolset to explore the molecule's chemical landscape, thereby accelerating research and development in synthetic and medicinal chemistry.

Molecular Structure and Properties: A Computational Foundation

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Computational Methodology: Geometry Optimization

A reliable method for geometry optimization is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Protocol for Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a widely used hybrid functional.

-

Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) to accurately describe the electronic distribution, especially for the electronegative oxygen, nitrogen, and chlorine atoms.

-

Solvation Model: To simulate a realistic environment, an implicit solvation model like the Solvation Model based on Density (SMD) can be employed, using a solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Verification: A frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the ester group. A potential energy surface (PES) scan should be performed by systematically rotating the corresponding dihedral angle to identify the global minimum energy conformer, which will be used for all subsequent calculations.

Predicted Structural Parameters

| Property | Value |

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol [3] |

| CAS Number | 16588-17-3[3][4] |

| Predicted Key Bond Lengths (Å) | (Calculated via DFT) |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.35 |

| C-Cl | ~1.74 |

| N-O (nitro) | ~1.23 |

| Predicted Key Bond Angles (°) | (Calculated via DFT) |

| O=C-O (ester) | ~124 |

| C-C-Cl | ~121 |

| O-N-O (nitro) | ~125 |

Table 1: Key molecular properties and predicted structural parameters for this compound.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Computational methods provide powerful tools to visualize and quantify this structure.

Frontier Molecular Orbitals (FMOs)

According to FMO theory, the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro and chloro groups are expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO is likely to be distributed over the benzene ring and the ester oxygen atoms.

Caption: Frontier Molecular Orbital (FMO) interactions in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.

-

Red/Yellow Regions: Negative potential (electron-rich), susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and ester groups.

-

Blue Regions: Positive potential (electron-poor), susceptible to nucleophilic attack. These are expected on the hydrogen atoms and potentially on the carbon atom of the ester carbonyl group and the carbon atoms of the aromatic ring due to the influence of the electron-withdrawing groups.

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Lower value indicates higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; high value indicates high reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. |

Table 2: Global reactivity descriptors derived from FMO energies.

Theoretical Spectroscopic Analysis

Computational methods can predict various types of molecular spectra, providing a powerful tool for structural confirmation and analysis.

Vibrational Spectroscopy (IR)

Protocol for IR Frequency Calculation:

-

Use the optimized geometry from the B3LYP/6-311++G(d,p) calculation.

-

Perform a frequency calculation at the same level of theory.

-

The output will list the vibrational frequencies and their corresponding IR intensities.

-

Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and other systematic errors, allowing for better comparison with experimental data.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| C-H stretch (aromatic) | ~3100 - 3000 |

| C-H stretch (aliphatic) | ~2980 - 2850 |

| C=O stretch (ester) | ~1725 |

| C=C stretch (aromatic) | ~1600 - 1450 |

| NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 |

| C-O stretch (ester) | ~1250 |

| C-Cl stretch | ~750 |

Table 3: Predicted characteristic IR frequencies for this compound.

NMR Spectroscopy

The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

Protocol for NMR Chemical Shift Calculation:

-

Use the optimized geometry.

-

Perform a GIAO NMR calculation at a level like B3LYP/6-311++G(d,p).

-

Calculate the isotropic shielding values for each nucleus.

-

Calculate the chemical shifts relative to a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

This analysis is crucial for confirming the identity and purity of synthesized batches of the compound.

Applications in Rational Drug Design

Derivatives of 2-chloro-5-nitrobenzoic acid have shown promise as antibacterial agents.[1] The theoretical framework established here can be directly applied to a rational, computer-aided drug design workflow.

By understanding the electronic properties of the parent molecule, this compound, medicinal chemists can make informed decisions about synthetic modifications to enhance biological activity. For example:

-

MEP and FMO analysis can guide the addition of substituents to enhance interactions with a biological target, such as an enzyme active site.[5]

-

Reactivity descriptors can help predict how a modification will affect the molecule's stability and reactivity in a physiological environment.

Caption: Computational-guided workflow for drug design starting from a lead compound.

Conclusion

While experimental data on this compound is limited, modern computational chemistry provides a powerful and predictive path forward. The theoretical framework detailed in this guide, centered on DFT calculations, allows for a comprehensive characterization of its structural, electronic, and spectroscopic properties. These in silico studies offer profound insights into the molecule's reactivity and provide a rational basis for its application as a synthetic intermediate in various fields, most notably in the development of new therapeutic agents. By embracing these theoretical approaches, researchers can significantly accelerate the innovation cycle, moving from molecular concept to functional application with greater efficiency and precision.

References

- Smolecule. (n.d.). Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate.

- PubChem. (n.d.). 2-(2-Methylpropoxy)this compound.

- Saršūns, K., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate.

- Chemsrc. (2024). This compound.

- MDPI. (2021). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts.

- Saršūns, K., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv.

- Bērziņš, A. (2019). Spectroscopic and computational study of association of 2-chloro-4-nitrobenzoic acid in solution. ResearchGate.

- PubChem. (n.d.). Mthis compound.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.

- Gulea, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed.

- National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PMC.

- MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials.

- PubChem. (n.d.). 2-Ethyl-5-nitrobenzoic acid.

Sources

- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:16588-17-3 | Chemsrc [chemsrc.com]

- 4. bldpharm.com [bldpharm.com]

- 5. Buy Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate [smolecule.com]

A Technical Guide to the Commercial Availability and Synthetic Utility of Ethyl 2-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Building Block